molecular formula C12H15Cl2NO B014799 (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 55695-51-7

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No.: B014799
CAS No.: 55695-51-7
M. Wt: 260.16 g/mol
InChI Key: LZUYKOBTHSPKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is a chemical compound with the molecular formula C12H14ClNO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a chlorophenyl group and a piperidinyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride typically involves the reaction of 4-chlorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the chlorophenyl and piperidinyl groups, which facilitate binding to the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is unique due to its specific combination of a chlorophenyl group and a piperidinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(4-chlorophenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUYKOBTHSPKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380378
Record name (4-Chlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55695-51-7
Record name (4-Chlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By following the manipulative procedures described above in Example 1(c), and (d), 37.4 g of 1-acetylisonipecotoyl chloride, [Example 1(b)] and 40 g of aluminum chloride in 90 ml of chlorobenzene are reacted to produce 4-(4-chlorobenzoyl)piperidine hydrochloride. The salt is recrystallized thrice from an ethanol-ether mixture to give a white product, mp 233°-235° C.
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
Reactant of Route 3
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
Reactant of Route 4
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
Reactant of Route 6
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.